molecular formula C10H19N B13080428 3-Cycloheptylazetidine

3-Cycloheptylazetidine

Cat. No.: B13080428
M. Wt: 153.26 g/mol
InChI Key: SXCKXIIYPUMWKU-UHFFFAOYSA-N
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Description

3-Cycloheptylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a cycloheptyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods often require specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Cycloheptylazetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of 3-Cycloheptylazetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Cycloheptylazetidine’s uniqueness lies in its combination of ring strain and the presence of a bulky cycloheptyl group. This structure imparts distinct reactivity and stability compared to other azetidines and related compounds .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

3-cycloheptylazetidine

InChI

InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)10-7-11-8-10/h9-11H,1-8H2

InChI Key

SXCKXIIYPUMWKU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CNC2

Origin of Product

United States

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